molecular formula C12H16N2S B13598769 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

Katalognummer: B13598769
Molekulargewicht: 220.34 g/mol
InChI-Schlüssel: AUZBCSMSRRAWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Vorbereitungsmethoden

The synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with N-methylbutan-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for benzothiazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride may produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Benzothiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.

    Medicine: The compound is investigated for its potential as an anticancer agent.

    Industry: In the industrial sector, benzothiazole derivatives are used as additives in rubber vulcanization, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C12H16N2S

Molekulargewicht

220.34 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-yl)-N-methylbutan-1-amine

InChI

InChI=1S/C12H16N2S/c1-13-9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,13H,4-5,8-9H2,1H3

InChI-Schlüssel

AUZBCSMSRRAWII-UHFFFAOYSA-N

Kanonische SMILES

CNCCCCC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.